molecular formula C21H29N3O4S B2605069 N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-91-1

N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2605069
CAS No.: 878057-91-1
M. Wt: 419.54
InChI Key: BHLONMOZVZBQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of acetamide, including those bearing the piperidine nucleus, demonstrate moderate to high antibacterial activity. For instance, N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and exhibited moderate antibacterial potency, particularly against Gram-negative bacterial strains. The antibacterial evaluation was based on the effect on the increase in absorbance of the broth medium due to log phase microbial growth. One such compound, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, was highlighted for its strong inhibitory effect on various bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition and Potential for Alzheimer’s Disease Treatment

Synthesized derivatives bearing the piperidine nucleus have shown promising enzyme inhibitory activities. For example, a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and screened for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promising activities, which are crucial in the context of diseases like Alzheimer's, where enzyme inhibition plays a significant role in treatment strategies (Khalid, 2012).

Anticancer Properties

The potential anticancer effects of related compounds have been explored, with a focus on the synthesis and characterization of derivatives for anticancer activity screening. One study synthesized a series of cyano oximino sulfonate derivatives, which showed anti-proliferation effects on mouse fibroblast L929 cells. These effects were noted to be cytostatic rather than cytotoxic, highlighting the compounds' ability to inhibit cell growth without completely killing the cells (El‐Faham et al., 2014).

Synthesis and Characterization

The synthesis and structural characterization of compounds related to N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been extensively studied. These studies provide valuable information about the chemical properties and potential applications of these compounds. For instance, a study reported the synthesis of bioactive sulfonamides bearing the piperidine nucleus and evaluated their activity against cholinesterase, indicating their potential in treating conditions associated with enzyme dysfunction (Khalid, 2012).

Properties

IUPAC Name

N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-22(4-2)21(26)16-29(27,28)19-14-24(18-11-7-6-10-17(18)19)15-20(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLONMOZVZBQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.